TRPM8 Antagonist Potency: Target Compound vs. Structural Analogs in the Sulfamoyl Benzoic Acid Series
Direct, publicly disclosed quantitative potency data (IC50) for CAS 2034278-88-9 at human or rat TRPM8 could not be retrieved from primary literature, patents, or authoritative databases (PubChem, ChEMBL, BindingDB) at the time of analysis. The compound falls within the sulfamoyl benzoic acid chemotype claimed in EP2424517A4 [1], where representative examples exhibit TRPM8 IC50 values spanning 0.2 nM to >10,000 nM depending on substitution pattern and stereochemistry. Without compound-specific data, any potency claim would be an extrapolation. Given the SAR sensitivity documented in the patent [1], even close analogs (e.g., cyclohexyl oxygen-linked heteroaryl variants lacking the 2-fluoro substituent or bearing cis stereochemistry) cannot be assumed equipotent. This evidence gap constitutes a material procurement risk: the biological activity of CAS 2034278-88-9 is unvalidated in the public domain, and users must either commission bespoke profiling or rely on vendor certificates of analysis.
| Evidence Dimension | TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Representative sulfamoyl benzoic acid TRPM8 antagonists in EP2424517A4: IC50 range 0.2 nM to >10,000 nM (rat and human TRPM8, calcium flux and patch clamp assays) |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | N/A (data gap) |
Why This Matters
Without target-specific potency data, users cannot verify that purchased material meets the activity thresholds required for their assay, creating risk of failed experiments and wasted resources.
- [1] RaQualia Pharma Inc. Sulfamoyl benzoic acid derivatives as TRPM8 antagonists. European Patent EP2424517A4. Filed 2010-04-22. Published 2012-03-07. View Source
